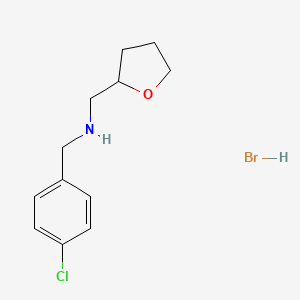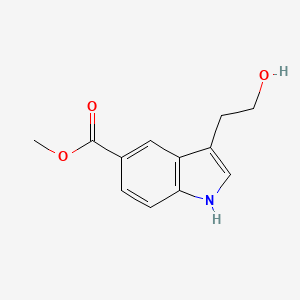
(1,3-Dioxolan-2-ylmethyl)zinc bromide
描述
(1,3-Dioxolan-2-ylmethyl)zinc bromide is an organozinc compound widely used in organic synthesis. It is particularly known for its role in the Negishi cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is used as a reagent in various chemical reactions .
作用机制
Target of Action
(1,3-Dioxolan-2-ylmethyl)zinc bromide is an organozinc compound . The primary targets of this compound are organic molecules that undergo Negishi cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds .
Mode of Action
The compound interacts with its targets through a process known as Negishi cross-coupling . This reaction involves the coupling of an organozinc compound, such as this compound, with an organic halide in the presence of a palladium or nickel catalyst . The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Negishi cross-coupling reaction pathway . This pathway is crucial in organic synthesis, allowing for the construction of complex organic structures from simpler precursors . The downstream effects include the synthesis of various aryl or heteroaryl scaffolds .
Pharmacokinetics
It’s important to note that the compound is typically stored at temperatures between 2-8°c to maintain its stability .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds, including various aryl or heteroaryl scaffolds .
Action Environment
The efficacy and stability of this compound can be influenced by several environmental factors. These include the temperature at which the compound is stored, the presence of a suitable catalyst, and the specific conditions under which the Negishi cross-coupling reaction is carried out .
生化分析
Biochemical Properties
As an organozinc compound, it is known to participate in Negishi cross-coupling reactions . This suggests that it may interact with various enzymes and proteins involved in these reactions. The nature of these interactions would depend on the specific context of the reaction and the other molecules present.
Molecular Mechanism
The molecular mechanism of action of (1,3-Dioxolan-2-ylmethyl)zinc bromide is primarily through its role in Negishi cross-coupling reactions It may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression as part of these reactions
Metabolic Pathways
As an organozinc compound, it may interact with enzymes or cofactors involved in Negishi cross-coupling reactions
准备方法
Synthetic Routes and Reaction Conditions
(1,3-Dioxolan-2-ylmethyl)zinc bromide can be synthesized through the reaction of 1,3-dioxolane with zinc bromide in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .
化学反应分析
Types of Reactions
(1,3-Dioxolan-2-ylmethyl)zinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is used in the Negishi cross-coupling reaction to form carbon-carbon bonds between aryl or heteroaryl halides and organozinc compounds .
Common Reagents and Conditions
Reagents: Aryl or heteroaryl halides, iridium catalysts, and other organozinc compounds.
Conditions: Typically carried out in an inert atmosphere using THF as the solvent.
Major Products
The major products formed from these reactions are aryl or heteroaryl scaffolds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
(1,3-Dioxolan-2-ylmethyl)zinc bromide has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)magnesium bromide: Another organometallic compound used in similar cross-coupling reactions but with magnesium instead of zinc.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Used in different types of organic synthesis, particularly in the preparation of fluorescent probes and other specialized applications.
Uniqueness
(1,3-Dioxolan-2-ylmethyl)zinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. The presence of the zinc atom provides distinct advantages in terms of reaction conditions and product yields compared to similar compounds with different metal centers .
属性
IUPAC Name |
bromozinc(1+);2-methanidyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.BrH.Zn/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBRGOCCZOTNDU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1OCCO1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135389-59-1 | |
| Record name | 1135389-59-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride](/img/structure/B3083020.png)





![4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083085.png)
